molecular formula C19H18N4O3S2 B2729011 N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 893972-69-5

N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2729011
CAS No.: 893972-69-5
M. Wt: 414.5
InChI Key: JOTPMZYYEQQVPN-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is a heterocyclic compound featuring a 2,3-dihydroimidazo[2,1-b]thiazole core linked to a sulfamoylphenylacetamide moiety. This structure combines a bicyclic imidazothiazole system—known for its pharmacological relevance in antimicrobial, anticancer, and anti-inflammatory agents—with a sulfonamide group, which often enhances solubility and bioavailability .

Properties

IUPAC Name

N-[4-[[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-13(24)20-15-5-7-17(8-6-15)28(25,26)22-16-4-2-3-14(11-16)18-12-23-9-10-27-19(23)21-18/h2-8,11-12,22H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTPMZYYEQQVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The specific mode of action for This compound It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence how the compound interacts with its targets.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Compounds with a similar thiazole structure have been found to have diverse biological activities, which could result in a variety of molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole in various solvents could potentially influence the compound’s action in different environments.

Biological Activity

N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound notable for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity against various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-3-(2-methyl-2-propanyl)-1H-pyrazole-5-carboxamide. Its molecular formula is C20H23N5OS, with a molecular weight of 395.48 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing imidazo[2,1-b]thiazole moieties exhibit significant anticancer properties. For instance, similar derivatives have been evaluated for their efficacy against various cancer cell lines:

  • Cell Lines Tested : A549 (lung adenocarcinoma), C6 (glioma).
  • Methods Used : MTT assay for cell viability, acridine orange/ethidium bromide staining for apoptosis detection.

A study reported that certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating promising anticancer and antimicrobial potential .

Antimicrobial Activity

The compound's structural components suggest potential activity against bacterial pathogens. The presence of the sulfamoyl group may enhance its interaction with bacterial enzymes:

  • Target Pathogen : Mycobacterium tuberculosis.
  • Activity Measurement : Inhibition concentration (IC50), with some derivatives showing significant activity.

The docking studies indicate favorable interactions between the compound and target proteins involved in bacterial metabolism .

Study 1: Anticancer Evaluation

In a controlled study involving the synthesis of thiazole derivatives:

  • Objective : To evaluate anticancer activity.
  • Findings : Compounds with specific substitutions showed significant cytotoxicity against A549 and C6 cell lines. Notably, compounds with 5-chloro and 5-methylbenzimidazole exhibited promising results .

Study 2: Antitubercular Activity

A series of substituted benzamide derivatives were synthesized and tested for their anti-tubercular effects:

  • Results : Five compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis. These compounds were also assessed for cytotoxicity on HEK-293 cells, confirming their nontoxic nature .

Data Tables

Compound NameIC50 (μM)TargetActivity Type
Compound A1.35M. tuberculosisAntimicrobial
Compound B2.18A549Anticancer
Compound C3.73M. tuberculosisAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Fluorophenyl Derivatives The compound 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () shares the dihydroimidazothiazole core but replaces the sulfamoylphenyl group with a fluorophenyl-pyridinyl system. Fluorine substituents are known to enhance metabolic stability and binding affinity through electronegative effects. However, the absence of a sulfamoyl group may reduce solubility compared to the target compound .

B. Methylsulfonyl and Dimethylamino Derivatives In , 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) and its N,N-dimethyl analog (6a) exhibit IC₅₀ values of 1.4 μM and 1.2 μM, respectively, in unspecified assays. These compounds lack the acetamide-sulfamoyl chain but highlight the importance of electron-withdrawing groups (e.g., methylsulfonyl) in modulating activity. The target compound’s sulfamoyl group may offer similar electronic effects while introducing additional hydrogen-bonding capacity .

C. Thiadiazole-Acetamide Hybrids Compounds such as N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) () demonstrate high yields (89.4%) and melting points (266–270°C), suggesting robust crystallinity. While structurally distinct (quinazoline-triazine vs. imidazothiazole), these analogs emphasize the role of sulfur-containing heterocycles in enhancing thermal stability .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound N/A N/A Sulfamoyl, acetamide
4.8 (Thiadiazole-quinazoline) 89.4 266–270 Thiadiazole, triazinoquinazoline
8 (Sulfamoylphenyl-thiazole) 73 147.1 Sulfamoyl, thiazole
6a (Dimethylamino-imidazothiazole) N/A N/A Methylsulfonyl, dimethylamine

The target compound’s lack of reported yield and melting point data limits direct comparison. However, analogs with sulfamoyl groups (e.g., compound 8 in ) exhibit lower melting points (~147°C), possibly due to reduced crystallinity compared to non-sulfonamide derivatives .

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